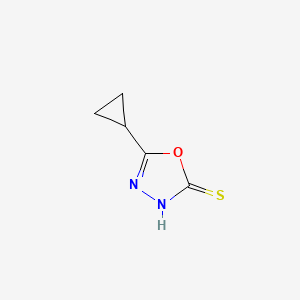

5-Cyclopropyl-1,3,4-oxadiazole-2-thiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c9-5-7-6-4(8-5)3-1-2-3/h3H,1-2H2,(H,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBWRVHKGDLTHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=S)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Cyclopropyl 1,3,4 Oxadiazole 2 Thiol and Its Analogs

Conventional Synthetic Approaches to 5-Substituted-1,3,4-Oxadiazole-2-thiols

Traditional methods for the synthesis of the 1,3,4-oxadiazole-2-thiol (B52307) scaffold are well-documented and widely employed. These approaches typically involve cyclization reactions of functionalized hydrazine (B178648) derivatives.

A predominant and straightforward method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acylhydrazide with carbon disulfide in the presence of a base. nih.govjchemrev.com This reaction is typically carried out in an alcoholic solvent, such as ethanol, with a base like potassium hydroxide (B78521). The process begins with the formation of a potassium dithiocarbazinate salt from the reaction between the acylhydrazide and carbon disulfide. bingol.edu.trstackexchange.com Subsequent heating of this intermediate induces cyclization through the elimination of water, followed by acidification of the reaction mixture to yield the final 5-substituted-1,3,4-oxadiazole-2-thiol. nih.govjchemrev.com This method is valued for its operational simplicity and generally good yields, which can range from 65% to 88%. openmedicinalchemistryjournal.com A notable characteristic of the resulting compounds is the existence of thiol-thione tautomerism. nih.govjchemrev.com

The general scheme for this reaction is as follows:

Step 1: Reaction of acylhydrazide with carbon disulfide and potassium hydroxide in ethanol.

Step 2: Cyclization of the resulting potassium salt.

Step 3: Acidification to precipitate the 5-substituted-1,3,4-oxadiazole-2-thiol. stackexchange.com

This versatile reaction has been successfully applied to a wide array of acylhydrazides to produce a diverse library of 5-substituted-1,3,4-oxadiazole-2-thiols. nih.govresearchgate.net

Oxidative cyclization represents another key strategy for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. This approach can be applied to both acylthiosemicarbazides and semicarbazones, utilizing various oxidizing agents to facilitate ring closure.

For acylthiosemicarbazides, a common method involves the use of iodine in the presence of a base like sodium hydroxide. nih.govjchemrev.com The reaction proceeds by heating the acylthiosemicarbazide in an alcoholic solvent, leading to the formation of 2-amino-5-substituted-1,3,4-oxadiazoles. nih.govjchemrev.com Other effective oxidizing agents for this transformation include 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which offers the advantage of being inexpensive and safe for large-scale synthesis. jchemrev.comopenmedicinalchemistryjournal.com Tosyl chloride in pyridine (B92270) has also been employed to mediate the cyclization of acylthiosemicarbazides, providing high yields of the corresponding 2-amino-1,3,4-oxadiazoles. nih.gov More recently, potassium iodate (B108269) has been introduced as a mild and efficient reagent for the direct oxidation of acylthiosemicarbazides, affording 2-acylamino-1,3,4-oxadiazoles in moderate to excellent yields with short reaction times. nih.gov

Semicarbazones can also serve as precursors for 1,3,4-oxadiazoles through oxidative cyclization. nih.gov For instance, the reaction of semicarbazones with bromine in acetic acid is a frequently used method for preparing 5-substituted-1,3,4-oxadiazol-2-amines. nih.gov Ceric ammonium (B1175870) nitrate (B79036) has also been reported as an effective oxidant for the cyclization of semicarbazones under solvent-free conditions. asianpubs.org

| Precursor | Oxidizing Agent | Product Type | Reference |

| Acylthiosemicarbazide | Iodine/NaOH | 2-Amino-1,3,4-oxadiazole | nih.govjchemrev.com |

| Acylthiosemicarbazide | 1,3-Dibromo-5,5-dimethylhydantoin | 2-Amino-1,3,4-oxadiazole | jchemrev.comopenmedicinalchemistryjournal.com |

| Acylthiosemicarbazide | Tosyl Chloride/Pyridine | 2-Amino-1,3,4-oxadiazole | nih.gov |

| Acylthiosemicarbazide | Potassium Iodate | 2-Acylamino-1,3,4-oxadiazole | nih.gov |

| Semicarbazone | Bromine/Acetic Acid | 2-Amino-1,3,4-oxadiazole | nih.gov |

| Semicarbazone | Ceric Ammonium Nitrate | 2-Imino-1,3,4-oxadiazoline | asianpubs.org |

The cyclodehydration of 1,2-diacylhydrazines is a fundamental and widely used method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. nih.gov This reaction involves the removal of a water molecule from the 1,2-diacylhydrazine precursor to facilitate ring closure. A variety of dehydrating agents have been utilized for this purpose.

Classical dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), sulfuric acid, and phosphoric acid are commonly employed. nih.govnih.gov While effective, these reagents are often harsh, toxic, and corrosive, necessitating careful handling. nih.govrsc.org

To address these drawbacks, milder and more user-friendly reagents have been developed. Examples include:

Triphenylphosphine oxide and triflic anhydride: This combination provides a safer alternative to POCl₃, with yields ranging from 26% to 96%. openmedicinalchemistryjournal.com

Burgess reagent: A mild and selective dehydrating agent. rsc.org

XtalFluor-E ([Et₂NSF₂]BF₄): A crystalline deoxofluorinating agent that can act as a cyclodehydration agent in the absence of a fluoride (B91410) source. rsc.orgrsc.org The use of acetic acid as an additive has been shown to generally improve the yields in this reaction. rsc.org

Silica-supported dichlorophosphate: An efficient cyclodehydration agent for solvent-free synthesis under microwave irradiation, offering advantages such as reduced environmental pollution and a simple work-up procedure. nih.gov

Synthesis of Cyclopropyl-Substituted Precursors

The synthesis of 5-cyclopropyl-1,3,4-oxadiazole-2-thiol specifically requires the preparation of cyclopropanecarbohydrazide (B1346824) as the key precursor. cymitquimica.com This compound, with the chemical formula C₄H₈N₂O, serves as the starting material for the cyclization reaction with carbon disulfide. cymitquimica.comnih.gov

The synthesis of cyclopropanecarbohydrazide typically follows standard procedures for hydrazide formation. A common route involves the reaction of a cyclopropanecarboxylic acid ester, such as methyl or ethyl cyclopropanecarboxylate, with hydrazine hydrate (B1144303). This reaction is often carried out in an alcoholic solvent and may be heated to drive the reaction to completion.

Alternatively, cyclopropanecarbonyl chloride can be reacted with hydrazine hydrate to yield the desired hydrazide. This method is also highly effective. The resulting cyclopropanecarbohydrazide is a stable, typically white to off-white solid, which can then be used in the subsequent cyclization step to form the 1,3,4-oxadiazole ring. cymitquimica.com

Advanced and Green Synthetic Strategies

In recent years, there has been a growing emphasis on the development of more efficient, sustainable, and environmentally friendly methods for the synthesis of 1,3,4-oxadiazoles. These advanced strategies often involve the use of catalytic systems and aim to reduce waste and avoid harsh reaction conditions.

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of 1,3,4-oxadiazoles, offering alternative reaction pathways with high efficiency.

Copper-catalyzed synthesis: Copper catalysts have been employed in the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. One approach involves the copper-catalyzed oxidative cyclization of N-arylidene aroyl hydrazides. jchemrev.com Another protocol describes a one-pot synthesis from hydrazides and arylacetic acids via a copper-catalyzed dual oxidation process, using oxygen as the terminal oxidant. nih.gov This method involves an initial oxidative decarboxylation of the arylacetic acid followed by oxidative functionalization of an imine C-H bond. nih.gov

Iron-catalyzed synthesis: An efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves a cationic Fe(III)/TEMPO-catalyzed oxidative cyclization of aroyl hydrazones in the presence of oxygen. organic-chemistry.org This reaction demonstrates a broad substrate scope and good tolerance for various functional groups. organic-chemistry.org

These metal-catalyzed methods often provide advantages over traditional approaches, such as milder reaction conditions, higher yields, and greater functional group compatibility. organic-chemistry.orgresearchgate.net The development of such protocols is a significant step towards more sustainable chemical synthesis.

One-Pot Multicomponent Reaction Sequences

One-pot multicomponent reactions offer significant advantages in terms of operational simplicity, reduced reaction time, and lower consumption of solvents and reagents. For the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, the most prevalent one-pot approach involves the reaction of an acid hydrazide with carbon disulfide in the presence of a base. nih.gov

In the context of synthesizing this compound, this reaction would commence with cyclopropanecarboxylic acid hydrazide. The reaction mechanism initiates with the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbon atom of carbon disulfide. This is followed by cyclization, facilitated by the basic medium, which is typically an alcoholic solution of potassium hydroxide. nih.gov The subsequent intramolecular cyclization and dehydration lead to the formation of the 1,3,4-oxadiazole ring. Acidification of the reaction mixture then yields the final thiol product. nih.gov While this is a two-component reaction, its execution in a single pot from readily available starting materials highlights its efficiency.

Recent advancements in this area have focused on greener and more efficient protocols. For instance, an ultrasound-assisted, low-solvent synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol derivatives has been reported. nih.govproquest.combohrium.com This method involves the reaction of aryl hydrazides with carbon disulfide in the presence of only a few drops of an activating solvent like DMF, without the need for acidic or basic catalysts. nih.govproquest.combohrium.com The use of ultrasound irradiation can significantly accelerate the reaction rate and improve yields. nih.govproquest.combohrium.com

The general scheme for the one-pot synthesis is presented below:

Reaction Scheme for One-Pot Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|---|---|---|

| R-CO-NH-NH₂ (Acid Hydrazide) | CS₂ (Carbon Disulfide) | 1. Base (e.g., KOH in Ethanol), Reflux 2. Acidification (e.g., HCl) | 5-R-1,3,4-oxadiazole-2-thiol |

Mechanochemical Approaches for Synthesis

Mechanochemistry, which involves chemical reactions induced by mechanical energy, is an emerging green chemistry tool that often allows for solvent-free reactions, leading to reduced waste and simplified work-up procedures. While specific literature detailing the mechanochemical synthesis of this compound is not abundant, the principles of this methodology have been applied to the synthesis of related 1,3,4-oxadiazole derivatives.

The mechanochemical synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols would typically involve the grinding of the solid reactants, namely the corresponding acid hydrazide (cyclopropanecarboxylic acid hydrazide) and a solid source of carbon disulfide or a thiocarbonyl moiety, in a ball mill. The mechanical forces generated during milling provide the energy required for the reaction to proceed. A solid base may also be included in the reaction mixture to facilitate the cyclization. This solvent-free approach is environmentally benign and can lead to high yields in a short amount of time.

Investigation of Thiol-Thione Tautomerism in Synthetic Pathways and Isolated Products

The 5-substituted-1,3,4-oxadiazole-2-thiol ring system can exist in two tautomeric forms: the thiol form and the thione form. nih.gov The equilibrium between these two forms is an important aspect of their chemistry and can be influenced by factors such as the solvent, temperature, and the nature of the substituent at the 5-position.

The investigation of this tautomerism is primarily conducted using spectroscopic methods, including Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. acs.org

In the solid state and in polar solvents, the thione form is generally found to be the predominant tautomer. acs.org This is supported by several key spectroscopic features:

IR Spectroscopy : The presence of a C=S stretching vibration band, typically in the range of 1250-1270 cm⁻¹, and an N-H stretching band around 3100-3360 cm⁻¹ are indicative of the thione form. mdpi.com The absence of a distinct S-H stretching band, which would be expected for the thiol form, further supports the predominance of the thione tautomer.

¹H NMR Spectroscopy : In the ¹H NMR spectrum, the presence of a broad signal corresponding to the N-H proton is a characteristic feature of the thione form. mdpi.com Conversely, the thiol form would exhibit a signal for the S-H proton.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides definitive evidence for the thione form with a characteristic signal for the C=S carbon atom, which typically appears at a downfield chemical shift, for instance, around 186.11 ppm. acs.org

The ready synthesis of derivatives via reactions that are characteristic of the thiol form, such as the formation of Mannich bases, confirms the existence of the tautomeric equilibrium, even if the thione form is more stable and thus more abundant. mdpi.com

The following table summarizes the key spectroscopic data used to distinguish between the thiol and thione tautomers of 5-substituted-1,3,4-oxadiazole-2-thiols.

Spectroscopic Data for Thiol-Thione Tautomerism

| Spectroscopic Technique | Thiol Form | Thione Form |

|---|---|---|

| IR Spectroscopy | S-H stretching band | N-H stretching band (approx. 3100-3360 cm⁻¹) C=S stretching band (approx. 1250-1270 cm⁻¹) |

| ¹H NMR Spectroscopy | S-H proton signal | N-H proton signal |

| ¹³C NMR Spectroscopy | C-S carbon signal | C=S carbon signal (approx. 186 ppm) |

Chemical Reactivity and Derivatization of 5 Cyclopropyl 1,3,4 Oxadiazole 2 Thiol

Reactions Involving the Thiol Moiety

The exocyclic sulfur atom is the most reactive site for electrophilic attack, making S-alkylation, S-acylation, and Mannich reactions common derivatization strategies.

The thiol group of 5-cyclopropyl-1,3,4-oxadiazole-2-thiol can be readily S-alkylated or S-acylated to furnish a diverse range of thioether and thioester derivatives. These reactions typically proceed via the formation of a thiolate anion in the presence of a base, followed by nucleophilic substitution with an appropriate electrophile.

The general procedure involves dissolving the parent thiol in a suitable solvent, such as ethanol or N,N-dimethylformamide (DMF), and treating it with a base like sodium hydride (NaH), potassium carbonate (K2CO3), or sodium ethoxide to generate the nucleophilic thiolate. researchgate.netresearchhub.comresearchgate.net Subsequently, an alkyl halide, aralkyl halide, or acyl halide is added to the reaction mixture. nih.govnih.gov The reaction is often carried out at room temperature or with gentle heating to afford the corresponding S-substituted derivatives in good yields. researchhub.com

A variety of electrophiles can be employed in this reaction, leading to a wide array of functionalized molecules.

Table 1: Examples of S-Alkylation/Acylation Reactions on Analogous 5-Substituted-1,3,4-oxadiazole-2-thiols

| Electrophile (Reagent) | Resulting S-Substituent | Product Class |

|---|---|---|

| Methyl Iodide (CH₃I) | -S-CH₃ | S-methyl thioether |

| Ethyl Bromoacetate (BrCH₂COOEt) | -S-CH₂COOEt | Thioacetate ester |

| Benzyl (B1604629) Chloride (BnCl) | -S-CH₂Ph | S-benzyl thioether |

| Acetyl Chloride (AcCl) | -S-C(O)CH₃ | S-acetyl thioester |

| 4-Fluorobenzyl Bromide | -S-CH₂(4-F-Ph) | S-(4-fluorobenzyl) thioether |

The thione tautomer of this compound possesses a reactive N-H bond at the 3-position of the oxadiazole ring, making it amenable to aminomethylation via the Mannich reaction. researchgate.net This reaction provides a straightforward method for introducing a variety of aminomethyl groups, significantly diversifying the chemical space around the core scaffold.

The Mannich reaction is typically carried out by treating the this compound with formaldehyde (B43269) and a primary or secondary amine in a suitable solvent, such as ethanol. mdpi.comresearchgate.netmdpi.com The reaction proceeds at room temperature or under reflux to yield the corresponding N-Mannich bases. mdpi.comresearchgate.netresearchgate.net This three-component reaction is highly efficient for creating libraries of derivatives with diverse substituents.

Both aromatic and aliphatic amines can be utilized in this reaction, leading to a wide range of N-substituted products.

Table 2: Representative Amines for Mannich Reaction Derivatization

| Amine Component | Resulting N-Substituent | Product Class |

|---|---|---|

| Aniline | -CH₂-NH-Ph | N-(phenylaminomethyl) derivative |

| Piperidine | -CH₂-N(C₅H₁₀) | N-(piperidin-1-ylmethyl) derivative |

| Morpholine | -CH₂-N(C₄H₈O) | N-(morpholinomethyl) derivative |

| 1-Phenylpiperazine | -CH₂-N(C₄H₈)-N-Ph | N-((4-phenylpiperazin-1-yl)methyl) derivative |

| Dipropylamine | -CH₂-N(CH₂CH₂CH₃)₂ | N-(dipropylaminomethyl) derivative |

Reactions Involving the Oxadiazole Ring System

The 1,3,4-oxadiazole (B1194373) ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. chemicalbook.com This electronic nature makes the carbon atoms at positions 2 and 5 susceptible to nucleophilic attack, which can lead to ring cleavage under certain conditions, particularly in the presence of strong acids or bases. rroij.comchemicalbook.com However, the ring is generally stable under many synthetic conditions.

While electrophilic substitution on the oxadiazole ring itself is difficult, ring transformation reactions have been reported for certain 1,3,4-oxadiazole derivatives. For instance, some S-substituted 1,3,4-oxadiazole-2-thiols can be converted into triazole-fused heterocycles, such as thiazolo[2,3-c]-s-triazoles or 7H-s-triazolo[3,4-b] chemicalbook.comnih.govacs.orgthiadiazines, upon reaction with ammonia or hydrazine (B178648), respectively. datapdf.com These transformations offer a pathway to more complex heterocyclic systems. Additionally, 1,3,4-oxadiazoles can participate in intramolecular Diels-Alder/1,3-dipolar cycloaddition cascades, highlighting their utility as azadiene synthons. nih.gov

Modifications and Functionalization of the Cyclopropyl (B3062369) Group

The cyclopropyl group is characterized by its high ring strain and unique bonding, which resembles that of a double bond in some aspects. wikipedia.orgburnschemistry.com Despite this strain, the cyclopropyl ring is generally stable and less prone to oxidative metabolism compared to other alkyl groups. hyphadiscovery.com

Direct functionalization of the cyclopropyl C-H bonds in a molecule like this compound is challenging and not widely reported. Such transformations often require harsh conditions or specialized catalytic systems, such as palladium-catalyzed C-H arylation, which may not be compatible with the other functional groups present in the molecule. acs.org In some contexts, particularly in metabolic studies or under radical conditions, the cyclopropyl ring can undergo oxidation or ring-opening. burnschemistry.comhyphadiscovery.com For synthetic purposes, it is more common to introduce a pre-functionalized cyclopropyl group during the synthesis of the oxadiazole ring rather than modifying it at a later stage.

Other Chemical Transformations for Scaffold Diversification

Beyond the primary reactions of the thiol group, other transformations can be employed to diversify the this compound scaffold.

One notable pathway involves cycloaddition reactions. For example, derivatives of 5-substituted-2-thiol-1,3,4-oxadiazoles, after conversion to imines, can undergo (2+3) or (2+5) cycloaddition reactions with reagents like sodium azide or various anhydrides to form tetrazole or oxazepine-fused systems, respectively. asianpubs.org This demonstrates a powerful strategy for building molecular complexity.

Furthermore, the thioether derivatives obtained from S-alkylation can be further modified. For instance, a thioacetate derivative can be hydrolyzed to a carboxylic acid, which can then be converted to amides or other carboxylic acid derivatives, extending the functionalization possibilities. researchhub.com

Spectroscopic and Structural Characterization Techniques for 5 Cyclopropyl 1,3,4 Oxadiazole 2 Thiol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, a detailed molecular map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environment Elucidation

¹H NMR spectroscopy provides detailed information about the number and types of hydrogen atoms in a molecule. For a 5-cyclopropyl-1,3,4-oxadiazole-2-thiol derivative, the spectrum is expected to show distinct signals corresponding to the cyclopropyl (B3062369) and oxadiazole moieties.

The cyclopropyl group presents a characteristic set of signals. The single proton on the tertiary carbon (methine) attached to the oxadiazole ring is expected to appear as a multiplet in the upfield region of the spectrum. The four protons on the two methylene (B1212753) (-CH₂) groups of the cyclopropane (B1198618) ring are diastereotopic and will typically appear as two separate multiplets, also in the upfield region due to the shielding effect of the ring structure. researchgate.netacs.orgresearchgate.net

A key indicator of the predominant tautomeric form is the signal for the proton attached to a heteroatom. In the case of the thione form, a broad singlet is typically observed at a downfield chemical shift (often >12 ppm), corresponding to the N-H proton. asianpubs.org The presence of this signal, along with the absence of a distinct S-H proton signal (which would appear much further upfield, ~1.6-2.0 ppm), strongly supports the thione structure in the analyzed sample. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Cyclopropyl-1,3,4-oxadiazole-2-thione

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| N-H (Oxadiazole ring) | > 12.0 | Broad Singlet (br s) |

| CH (Cyclopropyl) | ~1.0 - 2.0 | Multiplet (m) |

| CH₂ (Cyclopropyl) | ~0.5 - 1.5 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. For this compound derivatives, distinct signals are expected for the carbons of the oxadiazole ring and the cyclopropyl substituent.

The two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring resonate at characteristic downfield positions due to their heteroaromatic nature and attachment to electronegative atoms. The C5 carbon, bonded to the cyclopropyl group, typically appears in the range of 158-165 ppm. asianpubs.org The C2 carbon, which is part of the C=S (thione) bond, is significantly deshielded and appears further downfield, often in the range of 175-182 ppm. asianpubs.org

The carbons of the cyclopropyl group are found in the highly shielded, upfield region of the spectrum. The tertiary methine carbon (CH) and the two equivalent methylene carbons (CH₂) will have characteristic shifts, typically below 20 ppm, confirming the presence of the strained three-membered ring. researchgate.netchemicalbook.combohrium.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Cyclopropyl-1,3,4-oxadiazole-2-thione

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=S (C2 of Oxadiazole) | ~175 - 182 |

| C-cyclopropyl (C5 of Oxadiazole) | ~158 - 165 |

| CH (Cyclopropyl) | ~5 - 15 |

| CH₂ (Cyclopropyl) | ~5 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show correlations between the cyclopropyl methine proton and the methylene protons, confirming the integrity of the cyclopropyl ring system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu An HSQC spectrum would definitively link the proton signals of the cyclopropyl group to their corresponding carbon signals identified in the ¹³C NMR spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu The HMBC spectrum is vital for connecting different parts of the molecule. A key correlation would be observed between the methine proton of the cyclopropyl group and the C5 carbon of the oxadiazole ring, unequivocally proving the attachment of the cyclopropyl substituent to the heterocycle. ipb.ptyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for a this compound derivative will display characteristic absorption bands that confirm its key structural features.

The predominance of the thione tautomer is strongly supported by the IR spectrum. A moderately strong absorption band is typically observed in the 1250-1270 cm⁻¹ region, which is characteristic of the C=S (thione) stretching vibration. nih.gov Concurrently, a band in the 3100-3360 cm⁻¹ range corresponds to the N-H stretch of the thione form. nih.gov The S-H stretch of the thiol form, expected around 2550 cm⁻¹, is often weak or absent, further indicating the prevalence of the thione tautomer. asianpubs.org

Other significant peaks include the C=N stretching vibration of the oxadiazole ring, which appears in the 1500-1650 cm⁻¹ region, and the C-O-C stretching vibration of the ring, typically found around 1000-1150 cm⁻¹. nih.govasianpubs.org The C-H stretching vibrations of the cyclopropyl group are expected just above 3000 cm⁻¹. asianpubs.org

Table 3: Characteristic IR Absorption Bands for 5-Cyclopropyl-1,3,4-oxadiazole-2-thione

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3100 - 3360 |

| C-H (Cyclopropyl) | Stretching | ~3000 - 3100 |

| S-H (Thiol form) | Stretching | ~2530 - 2570 (Often weak or absent) |

| C=N (Oxadiazole ring) | Stretching | ~1500 - 1650 |

| C=S (Thione form) | Stretching | ~1250 - 1270 |

| C-O-C (Oxadiazole ring) | Stretching | ~1000 - 1150 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For this compound (C₅H₆N₂OS), the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (approximately 142 amu). asianpubs.org

The fragmentation pattern provides valuable structural clues. Common fragmentation pathways for 1,3,4-oxadiazole derivatives involve the cleavage of the heterocyclic ring and the loss of the substituent group. nih.govresearchgate.net For the title compound, characteristic fragment ions would likely result from:

Loss of the cyclopropyl radical ([M - C₃H₅]⁺).

Cleavage of the oxadiazole ring, leading to the expulsion of small, stable neutral molecules like N₂, CO, or CS.

Formation of ions corresponding to the cyclopropyl nitrile cation ([C₃H₅CN]⁺) or other rearranged structures. researchgate.net

Analysis of these fragment ions allows for the confirmation of both the core oxadiazole-thiol structure and the cyclopropyl substituent. asianpubs.orgresearchgate.netresearchgate.net

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 142 | Molecular Ion [M]⁺ | [C₅H₆N₂OS]⁺ |

| 101 | Loss of Cyclopropyl [M - C₃H₅]⁺ | [C₂HN₂OS]⁺ |

| 98 | Loss of Thiocyanate [M - CSN]⁺ or similar rearrangement | [C₄H₆NO]⁺ |

| 67 | Cyclopropyl nitrile ion | [C₄H₅N]⁺ |

| 41 | Cyclopropyl cation | [C₃H₅]⁺ |

Table of Compounds

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight of a compound, thereby confirming its elemental composition. This method provides the exact mass of a molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing it from other potential formulas that may have the same nominal mass.

In the characterization of 1,3,4-oxadiazole derivatives, HRMS is employed to verify the successful synthesis of the target molecule. For instance, in a study of related 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids, HRMS was used to confirm the identity of key intermediates like 5-(2,4-dichloro-5-methylphenyl)-1,3,4-oxadiazole-2-thiol. researchhub.com The experimentally measured mass is compared against the theoretically calculated mass for the proposed structure. A close match provides strong evidence for the compound's identity.

Table 1: Example HRMS Data for a 1,3,4-Oxadiazole Derivative

| Compound Name | Molecular Formula | Calculated Mass (m/z) [M+H]⁺ | Found Mass (m/z) [M+H]⁺ |

|---|

*Note: The found mass in the source appears to be for a different, related compound within the same study, but serves to illustrate the data format and precision of the technique. researchhub.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. This comparison serves to confirm the empirical formula of the synthesized compound, providing crucial evidence for its purity and identity.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₅H₆N₂OS. The confirmation of newly synthesized compounds in studies involving related structures, such as 5-furan-2-yl asianpubs.orgjmchemsci.comnih.govoxadiazole-2-thiol and its derivatives, consistently relies on satisfactory results from elemental analysis to validate the proposed structures. nih.govnih.gov

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 156.20 | 38.45% |

| Hydrogen | H | 1.008 | 156.20 | 3.87% |

| Nitrogen | N | 14.007 | 156.20 | 17.94% |

| Oxygen | O | 15.999 | 156.20 | 10.25% |

X-ray Diffraction Analysis for Solid-State Structure Determination

While the specific crystal structure for this compound is not detailed in the provided search results, studies on structurally similar compounds highlight the utility of this method. For example, the chemical structure of N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine was unequivocally assigned using X-ray diffraction. researchgate.net The analysis revealed an orthorhombic crystal system and provided precise unit cell dimensions, confirming the connectivity and spatial arrangement of the atoms within the 1,3,4-oxadiazole framework. researchgate.net Such studies on related compounds provide valuable insights into the expected structural features of the 1,3,4-oxadiazole ring system.

Table 3: Example Crystallographic Data for a Related 1,3,4-Oxadiazole Derivative

| Parameter | Value |

|---|---|

| Compound | N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine researchgate.net |

| Crystal System | Orthorhombic researchgate.net |

| Space Group | Pca2(1) researchgate.net |

| Unit Cell Dimensions | a = 26.873 Å, b = 6.0827 Å, c = 7.8502 Å researchgate.net |

| Volume (ų) | 1283.1 |

Computational and Theoretical Investigations of 5 Cyclopropyl 1,3,4 Oxadiazole 2 Thiol

Density Functional Theory (DFT) Studies

Density Functional Theory has become a primary tool for investigating the properties of 1,3,4-oxadiazole (B1194373) derivatives. nahrainuniv.edu.iqmdpi.com These studies utilize quantum mechanical principles to model the electronic structure and predict various molecular properties with a high degree of accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed in conjunction with various basis sets for these calculations. mdpi.com

Geometry Optimization and Conformational Analysis

Table 1: Representative Optimized Geometrical Parameters for a 1,3,4-Oxadiazole Ring (Note: These are representative values based on DFT calculations of similar 1,3,4-oxadiazole structures and are intended for illustrative purposes.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| O1-C2 | 1.365 | C2-O1-C5 | 103.5 |

| C2-N3 | 1.290 | O1-C2-N3 | 115.2 |

| N3-N4 | 1.400 | C2-N3-N4 | 105.8 |

| N4-C5 | 1.290 | N3-N4-C5 | 109.7 |

| C5-O1 | 1.365 | N4-C5-O1 | 105.8 |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity. ajchem-a.com For 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) and its derivatives, DFT calculations have been used to determine these orbital energies and analyze their distribution, which is crucial for understanding charge transfer within the molecule. researchgate.netpsgcas.ac.in

Table 2: Illustrative Frontier Molecular Orbital Energies for 1,3,4-Oxadiazole Derivatives (Note: Values are based on published data for analogous compounds and serve as examples.)

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Phenyl-substituted | -6.5 | -1.8 | 4.7 |

| Furan-substituted | -6.2 | -1.5 | 4.7 |

| Pyridinyl-substituted | -6.8 | -2.1 | 4.7 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nahrainuniv.edu.iq Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for 1,3,4-oxadiazole derivatives have shown good agreement with experimental values. researchgate.netconsensus.app The Gauge-Independent Atomic Orbital (GIAO) method is often used for predicting NMR chemical shifts. mdpi.com For IR spectra, the calculated vibrational frequencies are typically scaled to correct for anharmonicity and other systematic errors in the theoretical model. consensus.app

Table 3: Comparison of Key Calculated and Experimental IR Frequencies for a 1,3,4-Oxadiazole-2-thiol (B52307) Moiety (Note: This table is illustrative, showing typical vibrational modes and their expected frequencies.)

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| N-H stretch (thione) | 3450 | 3400 |

| C-H stretch (aromatic/heterocyclic) | 3100 | 3080 |

| S-H stretch (thiol) | 2600 | 2550 |

| C=N stretch | 1620 | 1610 |

| C=S stretch | 1280 | 1270 |

| C-O-C stretch | 1050 | 1045 |

Reactivity Descriptors and Reaction Pathway Predictions

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. researchgate.net These include electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors are valuable for predicting how a molecule will interact with other chemical species and for understanding its reaction pathways. For instance, the molecular electrostatic potential (MEP) map, another output of DFT calculations, visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites for chemical reactions. ajchem-a.com

Table 4: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Global Softness (S) | 1/(2η) | A measure of the molecule's polarizability. |

Tautomeric Equilibrium Analysis

1,3,4-Oxadiazole-2-thiol compounds can exist in two tautomeric forms: the thiol form and the thione form. lp.edu.uaresearchgate.net DFT calculations are instrumental in determining the relative stability of these tautomers. researchgate.net By calculating the total energy of each tautomer, researchers can predict which form is more prevalent under different conditions, such as in the gas phase or in various solvents. researchgate.netzsmu.edu.ua Studies on similar compounds have shown that the thione form is generally more stable. lp.edu.ua The inclusion of solvent effects in the calculations, often through models like the Polarizable Continuum Model (PCM), is crucial for accurately predicting the tautomeric equilibrium in solution. zsmu.edu.ua

Table 5: Relative Energies of Thiol and Thione Tautomers (Note: Data is generalized from studies on 1,3,4-oxadiazole-2-thiol derivatives.)

| Tautomer | Relative Energy (Gas Phase) (kcal/mol) | Relative Energy (Polar Solvent) (kcal/mol) |

| Thiol | +2.5 | +1.8 |

| Thione | 0.0 (Reference) | 0.0 (Reference) |

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

While DFT provides insights into the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time, particularly its interactions with other molecules, such as biological macromolecules. nih.gov For a compound like 5-Cyclopropyl-1,3,4-oxadiazole-2-thiol, which may have potential biological activity, MD simulations can model its binding to a target protein. mdpi.com These simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that occur upon binding. nih.govmdpi.com Such studies are foundational in the field of computer-aided drug design. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the 1,3,4-oxadiazole scaffold, several 3D-QSAR studies have been conducted to elucidate the key structural requirements for various biological activities, including antimicrobial and anticancer effects.

One such study focused on a series of 1,3,4-oxadiazole derivatives as antimycobacterial agents. brieflands.com Using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method, 52 3D-QSAR models were generated for 41 molecules. brieflands.com The best model, selected based on its statistical significance, demonstrated good internal and external predictivity. brieflands.com This model highlighted that the presence of the sulfur atom is essential for activity, while bulky substituents tend to diminish it. brieflands.com The study also indicated that the inclusion of halogen and other electronegative groups could contribute positively to the antimycobacterial activity. brieflands.com

In another QSAR analysis performed on 2,5-disubstituted 1,3,4-oxadiazole derivatives with antifungal properties, multiple linear regression analysis was employed. ijrpc.com The most robust QSAR model developed showed a strong correlation between the structural descriptors and the antifungal activity. ijrpc.com This model pointed to the importance of thermodynamic descriptors, specifically molar refractivity and principal moment of inertia, in influencing the antifungal potency of these compounds. ijrpc.com

Furthermore, QSAR studies on 1,3,4-oxadiazole derivatives of diclofenac (B195802) and naproxen (B1676952) have provided insights into their analgesic and anti-inflammatory activities. nih.gov These studies have helped in identifying the structural features that are critical for these biological effects. Similarly, QSAR analyses have been applied to understand the antibacterial activity of 1,3,4-oxadiazole substituted derivatives, correlating their physicochemical and structural properties with their efficacy against various microbial strains. nih.gov

Table 1: Selected QSAR Models for 1,3,4-Oxadiazole Derivatives

| Biological Activity | QSAR Method | Key Statistical Parameters | Important Descriptors | Reference |

|---|---|---|---|---|

| Antimycobacterial | kNN-MFA | q² = 0.5022, pred_r² = 0.2898 | Presence of sulfur, smaller substituents, electronegative groups | brieflands.com |

| Antifungal | Multiple Linear Regression | r = 0.91, q² = 0.70 | Molar refractivity, principal moment of inertia | ijrpc.com |

| Antibacterial | Multiple Regression Analysis | Good R², Radj², Fischer statistic | Physicochemical and structural properties | nih.gov |

| Anticancer (TP Inhibitors) | 3D-QSAR Pharmacophore | r² = 0.69, Q² = 0.68 | HBA, HBD, RA | tandfonline.com |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. This model can then be used as a 3D query in virtual screening to discover new compounds with similar activity from large chemical databases.

A comprehensive 3D-QSAR pharmacophore-based study was conducted to identify novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine (B127349) phosphorylase. tandfonline.com From a dataset of 76 analogues, a statistically significant pharmacophore model was developed. This model, designated Hypo 2, comprised key features such as a hydrogen bond acceptor (HBA), a hydrogen bond donor (HBD), and a ring aromatic (RA) feature. tandfonline.com The robustness of this model was confirmed through rigorous validation. tandfonline.com Subsequently, this pharmacophore model was employed for a virtual screening of over 12,000 drug-like 1,3,4-oxadiazole compounds, which led to the identification of 329 potential thymidine phosphorylase inhibitors. tandfonline.com

In a different approach targeting tubulin, a five-featured pharmacophore model (AAHHR_1) was developed based on a library of 62 bioactive anti-tubulin 1,3,4-oxadiazoles. nih.gov This model was validated and then used to screen a database of over 30,000 1,3,4-oxadiazole derivatives. nih.gov This virtual screening campaign successfully identified several promising hits with high predicted binding affinities to the tubulin protein. nih.gov

Table 2: Pharmacophore Models for 1,3,4-Oxadiazole Derivatives

| Target | Key Pharmacophoric Features | Validation Parameters | Application | Reference |

|---|---|---|---|---|

| Thymidine Phosphorylase | 1 HBA, 1 HBD, 1 RA | r² = 0.69, ΔCost = 77.41, Q² = 0.68 | Virtual screening of PubChem and ChEMBL databases | tandfonline.com |

| Tubulin | AAHHR_1 (2 Aromatic, 1 H-bond acceptor, 2 Hydrophobic) | BEDROC160.9 = 0.59, AUC = 0.74 | Virtual screening of PubChem database | nih.gov |

Molecular Docking Studies for Binding Affinity and Interaction Prediction with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the binding mode of a ligand to its biological target and to estimate its binding affinity.

Derivatives of 1,3,4-oxadiazole have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes and receptors. For instance, docking studies have been performed on 1,3,4-oxadiazole derivatives against the peptide deformylase enzyme, a potential antibacterial target. nih.gov These studies have helped to elucidate the interactions between the active derivatives and the amino acid residues within the active site of the enzyme. nih.gov

In the context of anticancer research, molecular docking has been employed to investigate the binding of novel 1,3,4-oxadiazole derivatives to the active site of cyclin-dependent kinase 2 (CDK-2), a key regulator of the cell cycle. researchgate.net The results of these docking studies showed a strong correlation with the experimentally observed cytotoxic activity of these compounds against colon cancer cell lines. researchgate.net Similarly, docking studies of 1,3,4-oxadiazole derivatives into the binding site of the anti-apoptotic protein Bcl-2 have been conducted to evaluate their potential as antitumor agents. researchgate.net

Furthermore, molecular docking has been utilized to screen 1,3,4-oxadiazole derivatives against the GABA-A receptor for potential anticonvulsant activity and against COX-1/COX-2 enzymes for anti-inflammatory effects. researchgate.netsemanticscholar.org These studies have provided valuable insights into the binding modes and have helped in identifying compounds with high predicted binding affinities. researchgate.netsemanticscholar.org

Table 3: Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives

| Biological Target | PDB ID | Key Interacting Residues | Predicted Binding Affinity | Reference |

|---|---|---|---|---|

| Peptide Deformylase | Not Specified | Not Specified | Not Specified | nih.gov |

| Cyclin-Dependent Kinase 2 (CDK-2) | 2R3J | Not Specified | Docking scores of -10.654 and -10.169 kcal/mol for top compounds | researchgate.net |

| Bcl-2 | Not Specified | Not Specified | Not Specified | researchgate.net |

| GABA-A Receptor | 4COF | Glu52, Ser51, Val53 | Mol dock scores ranging from -66.344 to -102.653 for top compounds | semanticscholar.org |

| COX-1/COX-2 | Not Specified | Not Specified | Not Specified | researchgate.net |

| Human VGEFR-2 | 1YWN | Asp1044, Lys866 | Moldock scores up to -157.88 kcal/mol | nih.gov |

| Tubulin | 1SA0 | Not Specified | Docking scores between -7.530 and -9.719 kcal/mol for identified hits | nih.gov |

Mechanistic Research into the Biological Activities of 5 Cyclopropyl 1,3,4 Oxadiazole 2 Thiol Derivatives

In Vitro Antiproliferative and Anticancer Activity Studies

Derivatives of 5-cyclopropyl-1,3,4-oxadiazole-2-thiol have been investigated for their potential as anticancer agents, with research focusing on their ability to inhibit key enzymes involved in cancer progression and to modulate cellular pathways leading to cell death.

Investigation of Enzyme Inhibition Mechanisms (e.g., Thymidylate Synthase, HDAC, Topoisomerase II, Telomerase, FAK, c-KIT)

The anticancer effects of 1,3,4-oxadiazole (B1194373) derivatives are often attributed to their ability to inhibit enzymes crucial for cancer cell survival and proliferation. While specific studies on this compound are limited, research on the broader class of 1,3,4-oxadiazoles provides insights into potential mechanisms of action.

Thymidylate Synthase (TS): As a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), TS is a critical target for cancer chemotherapy. mdpi.com Inhibition of TS leads to depletion of thymidine (B127349), disrupting DNA synthesis and repair, and ultimately inducing apoptosis in rapidly dividing cancer cells. mdpi.comnih.gov Several 1,3,4-oxadiazole derivatives have been identified as potent TS inhibitors, suggesting that this compound derivatives may also exert their anticancer effects through this mechanism. mdpi.comnih.gov

Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with tumorigenesis. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. The 1,3,4-oxadiazole scaffold has been incorporated into the design of novel HDAC inhibitors. nih.gov

Topoisomerase II: This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. Topoisomerase II inhibitors interfere with these processes, leading to DNA damage and apoptosis. Some 1,3,4-oxadiazole derivatives have been shown to target topoisomerase II, making it a plausible mechanism of action for cyclopropyl-containing analogues. nih.govnih.gov

Telomerase: Telomerase is a reverse transcriptase that maintains telomere length, which is crucial for the immortal phenotype of cancer cells. Inhibition of telomerase can lead to telomere shortening and eventual cell senescence or apoptosis. The 1,3,4-oxadiazole nucleus is recognized as a promising scaffold for the development of telomerase inhibitors. nih.govtmrjournals.com

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a significant role in cell adhesion, migration, and survival. Its overexpression is linked to increased metastasis and poor prognosis in various cancers. The 1,3,4-oxadiazole moiety has been utilized in the design of FAK inhibitors. mdpi.com

c-KIT: This is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of certain cancers. While direct evidence for the inhibition of c-KIT by this compound derivatives is not yet established, the general ability of kinase inhibitors to target multiple kinases suggests this as a potential area of investigation.

Analysis of Cellular Pathway Modulation

The antiproliferative activity of this compound derivatives is likely a result of their impact on various cellular signaling pathways. Inhibition of the enzymes mentioned above can trigger a cascade of events, including:

Cell Cycle Arrest: By interfering with DNA synthesis or the function of key cell cycle regulators, these compounds can halt the progression of cancer cells through the cell cycle, preventing their division.

Induction of Apoptosis: Disruption of critical cellular processes often leads to programmed cell death, or apoptosis. This can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

The cytotoxic potential of 1,3,4-oxadiazole derivatives has been evaluated against a panel of human cancer cell lines. While specific data for this compound is not extensively available, the following table presents the cytotoxic activity of structurally related 1,3,4-oxadiazole compounds against common cancer cell lines, providing an indication of the potential efficacy of this class of compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Related Oxadiazole Derivative 1 | HCT-116 (Colon) | 58.1 |

| Related Oxadiazole Derivative 2 | MCF-7 (Breast) | 7.47 |

| Related Oxadiazole Derivative 3 | A549 (Lung) | 3.8 |

| Related Oxadiazole Derivative 4 | HepG2 (Liver) | 11 |

Antimicrobial Activity Investigations

In addition to their anticancer properties, derivatives of this compound have shown promise as antimicrobial agents, with activity against both bacteria and fungi.

Antibacterial Mechanisms against Gram-Positive and Gram-Negative Microorganisms

The antibacterial activity of 1,3,4-oxadiazole derivatives is often linked to their ability to inhibit essential bacterial enzymes. A key target is DNA gyrase , a type II topoisomerase that is vital for bacterial DNA replication, repair, and recombination. nih.govmdpi.com By inhibiting this enzyme, these compounds can effectively block bacterial proliferation.

The following table summarizes the minimum inhibitory concentrations (MIC) of a closely related compound, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, against various bacterial strains, demonstrating the potential of cyclopropyl-containing oxadiazoles as antibacterial agents. orientjchem.org

| Bacterial Strain | Type | MIC (µg/mL) |

| Escherichia coli | Gram-Negative | 100 |

| Klebsiella pneumoniae | Gram-Negative | 150 |

| Staphylococcus aureus | Gram-Positive | >200 |

| Bacillus cereus | Gram-Positive | >200 |

Antifungal Mechanisms

The antifungal activity of 1,3,4-oxadiazole derivatives is an area of active research. One of the proposed mechanisms involves the inhibition of enzymes crucial for fungal cell wall integrity, such as those involved in the biosynthesis of ergosterol , a vital component of the fungal cell membrane. frontiersin.org Disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, fungal cell death. While specific studies on the antifungal mechanisms of this compound derivatives are emerging, the broad antifungal potential of the 1,3,4-oxadiazole class suggests this is a promising avenue for further investigation.

Data on the antifungal activity of a related 1,3,4-oxadiazole derivative against plant pathogenic fungi is presented below, indicating potential broader applications. frontiersin.org

| Fungal Strain | EC50 (µg/mL) |

| Rhizoctonia solani | >100 |

| Gibberella zeae | 70.46 |

| Exserohilum turcicum | 32.25 |

Antioxidant Activity Mechanisms

Derivatives of this compound are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a condition linked to numerous pathological states. The chemical structure of these compounds, particularly the presence of the thiol (-SH) group and the oxadiazole ring, plays a significant role in their antioxidant potential.

Free Radical Scavenging Mechanisms (e.g., DPPH Assay)

The most common mechanism by which this compound derivatives exert their antioxidant effect is through hydrogen atom donation. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate this activity. In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change from violet to yellow, which can be measured spectrophotometrically.

The thiol (-SH) group on the oxadiazole ring is a key hydrogen donor. The stability of the resulting thiyl radical is a crucial factor in the scavenging efficiency. Research on various 5-substituted 1,3,4-oxadiazole-2-thiol (B52307) derivatives has demonstrated significant DPPH radical scavenging potential. For instance, a study on 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol showed 81.20% scavenging activity in a DPPH assay mdpi.com. Another series of 1,3,4-oxadiazole derivatives incorporating a flurbiprofen moiety also exhibited potent antioxidant activity, with one derivative showing 80.23% inhibition of the DPPH free radical at a concentration of 100 µg/mL nih.gov. The presence of electron-donating groups on the substituent at the 5-position of the oxadiazole ring can further enhance this radical scavenging capacity nih.gov.

Interactive Table: DPPH Radical Scavenging Activity of Selected 1,3,4-Oxadiazole-2-thiol Derivatives.

| Compound | Concentration | % Inhibition | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | Not specified | 81.20 | 0.32-0.93 (range) | mdpi.com |

| Flurbiprofen-oxadiazole derivative (Ox-6f) | 100 µg/mL | 80.23 | 25.35 | nih.gov |

Other Relevant Biological Activity Mechanisms

Beyond antioxidant effects, derivatives of this compound are implicated in a range of other biological activities, stemming from their interactions with various physiological and pathological targets.

Enzyme Inhibitory Action (e.g., Factor-Xa inhibition for Antithrombotic Activity)

The 1,3,4-oxadiazole scaffold is a key structural component in the design of various enzyme inhibitors pharmatutor.orgresearchgate.net. One of the significant therapeutic areas where these derivatives show promise is in the development of antithrombotic agents, particularly through the inhibition of coagulation Factor Xa (FXa). FXa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin.

A study involving a series of novel 1,3,4-oxadiazole derivatives demonstrated their potential as anticoagulant agents through in vitro, in vivo, and in silico evaluations mdpi.comnih.gov. These compounds exhibited significant clot lysis and prolonged clotting times. Molecular docking studies revealed that these derivatives had a high affinity for Factor Xa, with impressive inhibitory potential suggested by their high docking scores and favorable atomic contact energy values compared to a control ligand mdpi.comnih.gov. The interaction with the enzyme's active site is a key mechanism for their antithrombotic effect. While this study did not specifically test this compound, it provides a strong mechanistic basis for the potential of this class of compounds as Factor Xa inhibitors.

Interactive Table: In Silico and In Vivo Antithrombotic Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Clotting Time (s) | Docking Score (vs. FXa) | ACE (kcal/mol) (vs. FXa) | Reference |

|---|---|---|---|---|

| Derivative 3a | 342 | >5192 | < -197.81 | mdpi.com |

| Derivative 3i | 214 | >5192 | < -197.81 | mdpi.com |

| Derivative 3e | 167 | >5192 | < -197.81 | mdpi.com |

Insecticidal, Herbicidal, and Fungicidal Mechanisms in Agrochemistry

In the field of agrochemistry, 1,3,4-oxadiazole derivatives have been investigated for their potential as pesticides. pharmatutor.org Their mechanisms of action are diverse and target various biological processes in insects, weeds, and fungi.

Fungicidal Mechanisms: Certain 1,3,4-oxadiazole compounds exhibit good fungicidal activity against plant pathogens such as Sclerotinia sclerotiorum and Rhizoctonia solani. The proposed mechanism for some of these compounds involves the inhibition of succinate dehydrogenase (SDHI), an essential enzyme in the mitochondrial respiratory chain of fungi.

Herbicidal Mechanisms: Some derivatives have shown herbicidal activity, particularly against dicotyledonous weeds. For instance, certain N,N'-diacylhydrazine derivatives containing the 1,3,4-oxadiazole ring have demonstrated notable herbicidal effects. The specific molecular targets for their herbicidal action are varied and can include inhibition of key enzymes in amino acid biosynthesis or disruption of other vital metabolic pathways in plants.

Structure-Activity Relationship (SAR) Derivations in Biological Contexts

The biological activity of this compound derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies help in understanding how different functional groups and substituents influence their therapeutic or agrochemical effects.

For antioxidant activity , the presence of the thiol (-SH) group is often crucial for free radical scavenging. The nature of the substituent at the 5-position of the oxadiazole ring significantly modulates this activity. Electron-donating groups tend to increase the antioxidant potential by stabilizing the resulting radical after hydrogen donation. For example, the presence of a 4-hydroxyphenyl substituent at the 5-position has been shown to confer strong antioxidant properties.

In the context of enzyme inhibition , such as with Factor Xa, the substituents on the 1,3,4-oxadiazole ring play a critical role in the binding affinity to the enzyme's active site. The size, lipophilicity, and electronic properties of these substituents determine the strength and nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions) with the amino acid residues of the enzyme. The cyclopropyl (B3062369) group, known for its unique electronic and steric properties, can contribute to favorable binding interactions within the enzyme's pocket, potentially enhancing potency and selectivity.

Regarding agrochemical activities , SAR studies have shown that specific substitutions are key to fungicidal, herbicidal, or insecticidal efficacy. For instance, in a series of 1,3,4-oxadiazole thioether derivatives, the presence of a trifluoromethylpyrazoyl moiety was important for fungicidal activity against certain plant pathogens. The type and position of substituents on the benzylthio side chain also significantly influenced the activity, with halogenated benzyl (B1604629) groups often showing enhanced effects. Similarly, for herbicidal activity, the nature of the substituents on the oxadiazole ring dictates the spectrum of weed control.

The 1,3,4-oxadiazole nucleus is considered a versatile scaffold, and its biological profile can be fine-tuned by strategic structural modifications, making it a valuable pharmacophore in drug and pesticide discovery.

Future Research Trajectories and Potential Applications

Design and Synthesis of Advanced Derivatized Scaffolds

The foundational structure of 5-cyclopropyl-1,3,4-oxadiazole-2-thiol serves as a versatile template for the creation of advanced derivatized scaffolds. The primary route for its synthesis involves the reaction of cyclopropanecarbohydrazide (B1346824) with carbon disulfide in a basic alcoholic solution, followed by acidification. jchemrev.comopenmedicinalchemistryjournal.comnih.gov This core synthesis allows for numerous modifications.

Future synthetic strategies will focus on the derivatization at the exocyclic thiol group, which is a common site for modification in this class of compounds. researchgate.net S-alkylation and S-aralkylation reactions using various alkyl or aralkyl halides can produce a diverse library of thioether derivatives. nih.govnih.gov For instance, reacting the parent thiol with substituted phenacyl bromides, benzyl (B1604629) chlorides, or other electrophiles can yield compounds with varied lipophilicity and steric profiles, potentially enhancing their interaction with biological targets. nih.govresearchgate.net Furthermore, Mannich reactions, involving the condensation of the thiol with formaldehyde (B43269) and a primary or secondary amine, can introduce aminomethyl groups, a strategy known to produce derivatives with significant biological activities. asianpubs.orgresearchgate.net

Table 1: Representative S-Substituted Derivatives of 5-Aryl-1,3,4-oxadiazole-2-thiol and Their Synthetic Conditions

| Derivative Type | Reagents and Conditions | Reported Yield | Reference |

| Thioether | Substituted phenacyl bromide, K2CO3, DMF, 4–6 h stir | 79–84% | nih.gov |

| Thioether | Alkyl/aralkyl halides, NaH, DMF | Not specified | researchgate.net |

| Thioacetamide | 2-chloro-N-phenylacetamide, K2CO3, DMF | Good yields | nih.gov |

| Benzylthioether | Benzyl chloride, K2CO3, DMF | 82% | nih.gov |

Note: Data is for related 5-aryl-1,3,4-oxadiazole-2-thiol compounds, illustrating the synthetic possibilities for the 5-cyclopropyl analogue.

Computational-Guided Discovery of Novel Biologically Active Compounds

Computational chemistry and in silico screening methods are indispensable tools for accelerating the discovery of new drug candidates. advancedresearchpublications.com For the this compound scaffold, molecular docking studies can predict the binding affinities and interaction modes of its derivatives with various biological targets. This approach allows for the rational design of compounds with potentially enhanced potency and selectivity. uomustansiriyah.edu.iq

Future research will involve creating a virtual library of derivatives by computationally modifying the core structure. These virtual compounds can then be docked into the active sites of known enzymes and receptors. For example, docking studies on related 1,3,4-oxadiazole (B1194373) derivatives have been performed against targets such as cyclooxygenase (COX) enzymes, uomustansiriyah.edu.iqresearchgate.net bacterial enzymes like transpeptidase, nih.gov and cancer-related proteins such as dihydrofolate reductase (DHFR). dovepress.com The results from these simulations, often expressed as docking scores, help prioritize which compounds to synthesize and test experimentally, saving significant time and resources. advancedresearchpublications.com Properties such as absorption, distribution, metabolism, and excretion (ADME) can also be predicted computationally to assess the drug-likeness of the designed molecules. nih.govresearchgate.net

Table 2: Example of Molecular Docking Results for Heterocyclic Compounds Against a Biological Target

| Compound Class | Target Enzyme | Docking Score (Example) | Key Interacting Residues (Example) | Reference |

| 1,3,4-Oxadiazole Derivatives | Cyclooxygenase-2 (COX-2) | -8.5 kcal/mol | Arg120, Tyr355, Ser530 | uomustansiriyah.edu.iqresearchgate.net |

| Thiadiazole Derivatives | Dihydrofolate Reductase (DHFR) | -1.6 E (Kcal/mol) | Not Specified | dovepress.com |

| Azetidinone Derivatives | Transpeptidase (PTB) | Not Specified | Not Specified | nih.gov |

Note: This table presents example data from related heterocyclic systems to demonstrate the application of computational methods.

Exploration of Undiscovered Biological Targets and Pathways

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets. openmedicinalchemistryjournal.comijper.org Derivatives have shown potential as inhibitors of enzymes like α-glucosidase, nih.gov and various proteins implicated in cancer, such as telomerase and thymidine (B127349) phosphorylase. nih.gov The introduction of a cyclopropyl (B3062369) group at the 5-position introduces a unique conformational rigidity and lipophilic character that could lead to novel interactions with previously unexplored biological targets.

Future research will focus on broad-spectrum biological screening of this compound and its derivatives to identify novel activities. High-throughput screening (HTS) against large panels of enzymes, receptors, and cell lines can uncover unexpected therapeutic potential. The unique properties of the cyclopropyl moiety may enable these compounds to target pathways that are not effectively modulated by other 5-substituted oxadiazoles. Investigating the mechanism of action for any identified activities will be crucial to understanding the specific proteins and signaling pathways involved.

Hybridization with Other Privileged Heterocyclic Systems for Enhanced Bioactivity

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug design to create compounds with enhanced affinity, dual-action capabilities, or improved pharmacokinetic profiles. The 1,3,4-oxadiazole nucleus has been successfully hybridized with numerous other heterocyclic systems. nih.gov

A significant future direction is the synthesis of hybrid molecules that covalently link the this compound scaffold to other well-known privileged heterocycles such as piperazine, acs.org pyrrole, triazole, nih.gov quinoline, nih.gov or benzimidazole. researchgate.net For example, linking the thiol group to a fluoroquinolone core could generate novel antibacterial agents with a potential dual mechanism of action. mdpi.com Similarly, hybridization with moieties known to possess anticancer activity could lead to synergistic effects and overcome drug resistance. nih.gov These hybrid compounds would then be evaluated to determine if their biological activity surpasses the sum of the individual components.

Table 3: Examples of Bioactive Hybrid Molecules Containing a 1,3,4-Oxadiazole Ring

| Hybrid Scaffold | Second Heterocycle | Target Activity | Reference |

| Oxadiazole-Piperazine | Piperazine | Anticancer | acs.org |

| Oxadiazole-Quinoline | Quinoline | Telomerase Inhibition | nih.gov |

| Oxadiazole-Pyrrolidinone | Pyrrolidinone | General Synthesis | nih.gov |

| Oxadiazole-Fluoroquinolone | Fluoroquinolone | Antibacterial (DNA Gyrase) | mdpi.com |

Implementation of Sustainable and Green Chemistry Principles in Compound Synthesis

The principles of green chemistry are increasingly important in modern synthetic chemistry to minimize environmental impact and improve safety and efficiency. researchgate.net Future synthesis of this compound and its derivatives will increasingly adopt these principles.

Conventional methods for synthesizing 1,3,4-oxadiazoles often require long reaction times and the use of hazardous organic solvents. nih.gov Green alternatives such as ultrasound-assisted and microwave-assisted synthesis have been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields and reducing solvent usage. nih.govnih.govmdpi.com Ultrasound irradiation can enhance reactions by creating high-energy intermediates, while microwave heating provides rapid and uniform energy transfer. nih.gov The development of solvent-free reaction conditions, for example by using grinding techniques or solid-supported catalysts, represents another key area of sustainable synthesis for this class of compounds. researchgate.net Applying these eco-friendly protocols to the synthesis of the 5-cyclopropyl scaffold will make the production process more economical and environmentally benign. researchgate.net

Table 4: Comparison of Conventional and Green Synthetic Methods for 1,3,4-Oxadiazole Derivatives

| Method | Conditions | Reaction Time | Advantages | Reference(s) |

| Conventional Heating | Reflux in ethanol | 4-12 hours | Standard procedure | nih.govmdpi.com |

| Ultrasound-Assisted | DMF (few drops), no catalyst | Not specified | Low solvent, acid/base-free, high yield | nih.govproquest.com |

| Microwave Irradiation | POCl3 (few drops), solvent-free | ~5 minutes | Rapid reaction, no organic solvent | mdpi.com |

| Grinding (Mechanochemistry) | Solid-state, catalytic iodine | ~8 minutes | Solvent-free, simple, low waste | researchgate.net |

Q & A

Q. What are the standard protocols for synthesizing 5-Cyclopropyl-1,3,4-oxadiazole-2-thiol?

- Methodological Answer : The synthesis typically involves cyclization of acyl hydrazides with carbon disulfide (CS₂) under basic alcoholic conditions (e.g., KOH in methanol or ethanol), followed by acidification to precipitate the product. Key steps include:

Reaction Setup : Refluxing cyclopropanecarbonyl hydrazide with CS₂ in methanol for 12–15 hours .

Workup : Acidification with HCl to pH 5–6 to isolate the thiol derivative .

Purification : Recrystallization from methanol or ethanol to achieve >90% purity .

Critical Parameters : Excess CS₂ (1.5–2 equivalents) and controlled reflux temperature (70–80°C) minimize side reactions .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirms the presence of thiol (-SH) stretches (~2550 cm⁻¹) and oxadiazole ring vibrations (C=N at 1600–1650 cm⁻¹) .

- ¹H/¹³C NMR : Cyclopropyl protons appear as distinct multiplets (δ 1.0–2.0 ppm), while oxadiazole carbons resonate at δ 160–170 ppm .

- Elemental Analysis : Validates empirical formula (e.g., C₅H₅N₂OS₂ requires C 35.29%, H 2.96%) .

- X-ray Crystallography : Resolves tautomeric ambiguities (thiol vs. thione forms) .

Q. How are the biological activities of this compound derivatives screened in preclinical studies?

- Methodological Answer :

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values calculated .

- Enzyme Inhibition : Kinase or protease inhibition studies via fluorescence-based assays .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound?

- Methodological Answer :

- Catalyst Screening : Use Ph₃P/CBr₄ for dehydrative cyclization, increasing yields from 65% to 85% .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency but may require post-reaction solvent swaps to methanol for precipitation .

- Reaction Monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) ensures completion before acidification .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected tautomerism)?

- Methodological Answer :

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict tautomeric stability (thiol vs. thione) and align with experimental IR/NMR .

- Variable-Temperature NMR : Detects dynamic thiol-thione equilibria in DMSO-d₆ .

- Isotopic Labeling : ³⁴S-labeled derivatives clarify sulfur-centered reactivity .

Q. How do substituents at the cyclopropyl or oxadiazole positions affect bioactivity?

- Methodological Answer :

- SAR Studies : Alkylation at the thiol position (e.g., with benzyl halides) enhances antimicrobial potency but reduces solubility. A table summarizes key findings:

| Substituent | Activity (MIC, μg/mL) | Solubility (mg/mL) |

|---|---|---|

| -H (parent compound) | 32 (S. aureus) | 1.2 |

| -CH₂Ph | 8 (S. aureus) | 0.3 |

| -CH₂COOEt | 64 (S. aureus) | 2.1 |

- Computational Docking : AutoDock Vina predicts binding to E. coli FabH enzyme (PDB: 1HNJ) with ΔG = -9.2 kcal/mol .

Q. What advanced techniques validate the compound’s stability under experimental conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products